molecular formula C7H9ClFN B597710 3-Fluoro-N-methylaniline hydrochloride CAS No. 152814-25-0

3-Fluoro-N-methylaniline hydrochloride

Cat. No.: B597710
CAS No.: 152814-25-0
M. Wt: 161.604
InChI Key: QTIDLLDRGQOKAQ-UHFFFAOYSA-N
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Description

3-Fluoro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H9ClFN. It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a fluorine atom, and the amino group is methylated. This compound is commonly used in various chemical syntheses and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-methylaniline hydrochloride typically involves the following steps:

    Nitration and Reduction: The starting material, fluorobenzene, undergoes nitration to form 3-fluoronitrobenzene. This intermediate is then reduced to 3-fluoroaniline.

    Methylation: The 3-fluoroaniline is methylated using methyl iodide in the presence of a base such as potassium carbonate to yield 3-fluoro-N-methylaniline.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-N-methylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.

Major Products:

    Oxidation: Formation of fluoroquinones.

    Reduction: Formation of 3-fluoroaniline.

    Substitution: Formation of various substituted anilines depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties
Fluorinated anilines, including 3-Fluoro-N-methylaniline hydrochloride, have been studied for their antimicrobial and antifungal properties. The presence of fluorine enhances the compound's bioactivity by improving metabolic stability and bioavailability, making it a candidate for drug development aimed at targeting various pathogens.

1.2 Drug Design and Development
Research indicates that fluorinated compounds can interact effectively with biological targets. The unique electronic properties of fluorine can influence the pharmacokinetics and pharmacodynamics of drug candidates. This compound may serve as a scaffold for designing new pharmaceuticals that require enhanced interaction with enzymes or receptors .

1.3 Case Study: Fluorinated Analogs
A study focused on the synthesis of various fluorinated analogs highlighted the role of this compound in developing compounds with improved efficacy against specific biological targets. These analogs demonstrated increased potency compared to their non-fluorinated counterparts, suggesting a promising avenue for further research in drug development .

Agrochemical Applications

2.1 Pesticides and Herbicides
Fluorinated compounds are known to exhibit enhanced biological activity in agrochemicals. This compound has potential applications in developing new pesticides and herbicides that can effectively control pests while minimizing environmental impact .

2.2 Research Findings
A review of fluorinated agrochemicals indicated that compounds similar to this compound have been successfully incorporated into formulations that target specific pests with minimal toxicity to non-target organisms. This highlights the compound's utility in sustainable agricultural practices .

Material Science Applications

3.1 Synthesis of Functional Materials
The unique properties of this compound allow it to be used as a building block in the synthesis of advanced materials, such as polymers and metal-organic frameworks (MOFs). Its incorporation into these materials can lead to enhanced thermal stability and chemical resistance .

3.2 Case Study: Metal-Organic Frameworks
Research has demonstrated the use of this compound in synthesizing MOFs that exhibit luminescent properties. These materials have potential applications in sensors and catalysis, showcasing the compound's versatility beyond traditional chemical applications .

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methylaniline hydrochloride involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. The methyl group on the amino nitrogen can also affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

    3-Fluoroaniline: Lacks the methyl group on the amino nitrogen.

    N-Methylaniline: Lacks the fluorine atom on the benzene ring.

    4-Fluoro-N-methylaniline: The fluorine atom is in the para position instead of the meta position.

Uniqueness: 3-Fluoro-N-methylaniline hydrochloride is unique due to the combined presence of the fluorine atom and the methylated amino group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Biological Activity

Overview

3-Fluoro-N-methylaniline hydrochloride (CAS No. 152814-25-0) is an organic compound characterized by the presence of a fluorine atom at the meta position of the aniline structure and a methyl group attached to the amino nitrogen. This unique configuration imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry, agrochemicals, and biochemical research.

  • Molecular Formula : C7_7H9_9ClFN
  • Molecular Weight : 173.60 g/mol
  • Structure : The compound consists of a benzene ring with a fluorine atom and a methylated amino group, influencing its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The electronegativity of the fluorine atom enhances its binding affinity and metabolic stability, while the methyl group affects its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) .

Herbicidal Activity

A study reported significant herbicidal activity of related compounds, suggesting potential applications in agriculture. This activity is likely due to the compound's ability to disrupt biochemical pathways in plants .

Enzyme Interaction Studies

This compound has been investigated for its interactions with various enzymes. Preliminary findings suggest that it can influence enzyme activity through competitive inhibition or modulation of enzyme-substrate interactions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential activity against bacteria/fungi
HerbicidalSignificant effects on plant growth
Enzyme InteractionModulation of enzyme activity

Case Studies

  • Herbicidal Efficacy : A study examining various aniline derivatives highlighted that this compound demonstrated notable herbicidal efficacy against specific weed species. The mechanism involved disruption of photosynthetic pathways, leading to inhibited growth .
  • Antimicrobial Potential : In vitro assays conducted on structurally similar fluorinated anilines indicated promising antimicrobial effects. These findings support further exploration into the potential use of this compound as an antimicrobial agent .
  • Enzyme Modulation : Investigations into the compound's effect on lipase activity revealed that it could alter enzyme kinetics significantly, suggesting applications in biocatalysis and drug design where enzyme modulation is crucial .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Fluoro-N-methylaniline hydrochloride with high purity, and what methodological considerations are critical?

  • Answer : The synthesis typically involves two key steps: (1) fluorination of a nitroaniline precursor followed by (2) methylation and subsequent salt formation. For example, palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) can introduce the methyl group under inert conditions using ligands like XPhos and a base such as potassium carbonate . Alternatively, Rhodium(I)-catalyzed C–H alkylation-amidation has been reported for functionalizing similar fluorinated anilines, requiring precise control of catalyst loading (e.g., 5 mol% Rh) and reaction temperature (80–100°C) to avoid side reactions . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>98%) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should researchers validate structural integrity?

  • Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 19^19F NMR to confirm fluorination and methyl group placement (e.g., δ 2.8–3.1 ppm for N–CH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 144.08 for C7_7H8_8FN) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and detect impurities like unreacted aniline precursors .

Advanced Research Questions

Q. How can researchers address challenges in functionalizing this compound for complex molecule synthesis?

  • Answer : Functionalization often requires directing groups to enhance regioselectivity. For example:

  • C–H Activation : Use trivalent phosphorus directing groups (e.g., P,P-diisopropylphosphinic amides) with Rhodium catalysts to enable alkylation or amidation at specific positions. Control experiments show that classical acetamide directing groups fail, emphasizing the necessity of phosphorus .
  • Electrophilic Substitution : Optimize reaction conditions (e.g., HNO3_3/H2_2SO4_4 for nitration) by adjusting stoichiometry to prevent over-nitration or defluorination.

Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?

  • Answer : Discrepancies often arise from hydration states or residual solvents. Methodological solutions include:

  • Thermogravimetric Analysis (TGA) : Determine hydration levels by measuring weight loss at 100–150°C .
  • Differential Scanning Calorimetry (DSC) : Compare melting points across multiple batches (reported range: 94°C at 19 mmHg) to identify batch-specific impurities .
  • Cross-Validation : Replicate synthesis using literature protocols (e.g., Pd-catalyzed methylation) and compare results with independent characterization .

Q. How do solvent and catalyst systems influence the stability and reactivity of this compound in cross-coupling reactions?

  • Answer :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote hydrolysis of the hydrochloride salt. Use anhydrous conditions with molecular sieves to mitigate degradation .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)2_2/XPhos) outperform cheaper alternatives (e.g., CuI) in Suzuki-Miyaura couplings, reducing side products like defluorinated byproducts . Kinetic studies show that catalyst loading >5 mol% accelerates decomposition, requiring careful optimization.

Q. Methodological Tables

Table 1: Comparison of Synthetic Routes

MethodCatalyst SystemYield (%)Purity (%)Key Reference
Pd-Catalyzed MethylationPd(OAc)2_2, XPhos, K2_2CO3_38598
Rh-Catalyzed C–H Activation[RhCl(COD)]2_2, Phosphine Ligands7295
Nitro ReductionH2_2, Pd/C, HCl7897

Table 2: Analytical Data Validation

ParameterTechniqueExpected OutcomeDiscrepancy Resolution
Melting PointDSC94°C (lit.)Check for hydration
Fluorine Position19^19F NMRδ -110 to -120 ppmCompare with analogs
PurityHPLC>98%Repurify via recrystallization

Q. Key Considerations for Experimental Design

  • Controlled Atmosphere : Conduct methylation steps under nitrogen/argon to prevent oxidation of the aniline group.
  • Scale-Up Challenges : Pilot studies show >50 g batches require slower reagent addition to control exothermic reactions .
  • Data Reproducibility : Document solvent lot numbers and catalyst sources (e.g., Sigma-Aldrich vs. TCI) to minimize variability .

Properties

IUPAC Name

3-fluoro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIDLLDRGQOKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675163
Record name 3-Fluoro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152814-25-0
Record name Benzenamine, 3-fluoro-N-methyl-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-N-methylaniline--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-N-methylaniline hydrochloride
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